TAMRA-PEG8-Alkyne

Bioconjugation Click Chemistry Fluorescent Labeling

TAMRA-PEG8-Alkyne is a bifunctional fluorescent labeling reagent that combines a tetramethylrhodamine (TAMRA) fluorophore (Ex/Em ~553/575 nm) with a terminal alkyne group via an octaethylene glycol (PEG8) spacer arm. With a molecular formula of C44H57N3O12 and a molecular weight of 819.94 g/mol, this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent conjugation to azide-bearing biomolecules.

Molecular Formula C45H61N3O12
Molecular Weight 836.0 g/mol
Cat. No. B12386172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAMRA-PEG8-Alkyne
Molecular FormulaC45H61N3O12
Molecular Weight836.0 g/mol
Structural Identifiers
SMILESCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]
InChIInChI=1S/C24H22N2O3.C21H39NO9/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-3-5-24-7-9-26-11-13-28-15-17-30-19-20-31-18-16-29-14-12-27-10-8-25-6-4-22-21(2)23/h5-14H,1-4H3;1H,4-20H2,2H3,(H,22,23)
InChIKeyJGLSPYHUDWPGJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TAMRA-PEG8-Alkyne Specifications and Comparative Position for Scientific Procurement


TAMRA-PEG8-Alkyne is a bifunctional fluorescent labeling reagent that combines a tetramethylrhodamine (TAMRA) fluorophore (Ex/Em ~553/575 nm) with a terminal alkyne group via an octaethylene glycol (PEG8) spacer arm . With a molecular formula of C44H57N3O12 and a molecular weight of 819.94 g/mol, this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent conjugation to azide-bearing biomolecules . As a member of the TAMRA-PEGn-Alkyne series, it is distinguished from its shorter-chain analogs (PEG3, PEG4, PEG7) by its extended spacer length, which confers differential solubility, steric accessibility, and minimal dye-biomolecule interference properties that are material to experimental design .

Why TAMRA-PEG8-Alkyne Cannot Be Interchanged with Shorter PEG-Linker Fluorescent Alkynes


Generic substitution within the TAMRA-PEGn-Alkyne series introduces quantifiable performance variance that directly impacts experimental reproducibility. The PEG spacer length governs three interdependent parameters: aqueous solubility (reported as soluble in water, DMSO, DMF, and DCM for PEG8 derivatives) , steric accessibility of the terminal alkyne for CuAAC reactions, and the degree of undesired fluorophore-biomolecule interaction that can quench signal or alter conjugate behavior [1]. Systematic differences in molecular weight (819.94 g/mol for PEG8 vs. 643.74 g/mol for PEG4) alter molar concentrations and labeling stoichiometry calculations. Furthermore, the extended PEG8 arm provides greater spatial separation between the hydrophobic TAMRA core and the conjugated biomolecule, a critical parameter in applications where dye-induced aggregation or altered protein function is unacceptable . Procurement without accounting for these spacer-dependent variables introduces uncontrolled experimental drift that cannot be compensated by adjusting reagent concentration alone.

Quantitative Differentiation Evidence for TAMRA-PEG8-Alkyne Versus PEG3/PEG4 Alkyne Analogs


PEG Spacer Length and Molecular Weight Differential Impacts on Conjugation Stoichiometry and Solubility

TAMRA-PEG8-Alkyne possesses an extended PEG8 spacer arm consisting of eight ethylene glycol repeat units, resulting in a molecular weight of 819.94 g/mol . This represents a 27.4% increase in molecular weight relative to the PEG4 analog (643.74 g/mol) and a 36.7% increase over the PEG3 analog (599.68 g/mol) . The longer PEG chain enhances aqueous solubility—a property consistently reported across PEG8-containing TAMRA derivatives as enabling direct dissolution in water, DMSO, DMF, and DCM without precipitation [1]—whereas shorter PEG linkers exhibit more limited solubility profiles (e.g., PEG3 derivatives reported as soluble in DMSO, DMF, and MeOH but not universally in aqueous buffers without co-solvent) . The extended spacer also reduces steric hindrance and improves reaction efficiency in aqueous environments, a characteristic documented for PEG8 spacers in click chemistry applications [1].

Bioconjugation Click Chemistry Fluorescent Labeling

Comparative Fluorophore-Biomolecule Interference Minimization Across PEG Spacer Lengths

The PEG8 spacer in TAMRA-PEG8-Alkyne provides approximately 2.7 times greater linear extension than the PEG3 spacer and 2.0 times greater than the PEG4 spacer (based on ethylene glycol repeat unit count: 8 vs. 3 vs. 4 units) . This extended spacer geometry has been explicitly documented to reduce steric hindrance and improve reaction efficiency in aqueous environments for PEG8-containing constructs [1]. In contrast, PEG4 and PEG3 spacers, while described as 'water-soluble' and capable of 'minimizing interaction between the dye and the biomolecule' , offer proportionally less spatial buffering—a critical distinction in applications where the hydrophobic TAMRA core can induce protein aggregation or alter conjugate functionality at high labeling densities. The class-level inference across PEGylated fluorescent dyes establishes that longer PEG chains correlate with reduced non-specific binding and improved conjugate homogeneity, though direct comparative biophysical data for the TAMRA-PEGn-Alkyne series specifically are not available in the public literature .

Protein Labeling Fluorescence Quenching Bioconjugate Stability

TAMRA Fluorophore Spectral Properties: Wavelength Compatibility and pH Insensitivity

The TAMRA fluorophore component of TAMRA-PEG8-Alkyne exhibits excitation/emission maxima of approximately 553/575 nm with an extinction coefficient of ~92,000 L·mmol⁻¹·cm⁻¹ . These spectral properties are conserved across the TAMRA-PEGn-Alkyne series irrespective of PEG chain length . The excitation maximum aligns optimally with the 546 nm mercury-arc lamp line and the 543 nm Ar-Kr laser line commonly employed in fluorescence microscopy and confocal imaging systems . Critically, TAMRA fluorescence is pH-insensitive across the range of 4 to 9 and demonstrates excellent photostability relative to other rhodamine-based probes, properties that are maintained in the PEG8 derivative as class characteristics of the TAMRA core . For procurement decisions, this means that selection among PEG chain lengths is driven solely by spacer-dependent considerations (solubility, steric access, dye-biomolecule interference), not spectral performance variance.

Fluorescence Microscopy Confocal Imaging Flow Cytometry

Shipping and Storage Stability Profile for TAMRA-PEG8-Alkyne

TAMRA-PEG8-Alkyne demonstrates ambient temperature stability during routine shipping and customs transit, with storage recommendations of -20°C for long-term preservation (3 years as powder) or 4°C for 2 years . This shipping tolerance is consistent across TAMRA-PEGn-Alkyne derivatives, including PEG3 and PEG4 analogs, which are also shipped at ambient temperature and stored at -20°C with desiccation . The compound is supplied as a solid at room temperature and should be protected from direct light exposure to preserve fluorescence integrity . No differential stability advantage or disadvantage attributable specifically to the PEG8 chain length is documented in available product specifications; the stability profile appears to be a class property of TAMRA-PEGn conjugates .

Reagent Stability Supply Chain Logistics Long-term Storage

Optimal Scientific and Industrial Use Cases for TAMRA-PEG8-Alkyne


High-Density Protein Labeling Requiring Minimal Dye-Induced Aggregation

In protein labeling applications where multiple fluorophores must be conjugated per protein molecule (e.g., antibody labeling, enzyme tracing), the PEG8 spacer of TAMRA-PEG8-Alkyne provides 8 ethylene glycol repeat units of spatial separation between the hydrophobic TAMRA core and the protein surface. This extended spacing, representing a 100% increase in linear extension over PEG4 and a 167% increase over PEG3 analogs , reduces the probability of dye-induced protein aggregation and maintains conjugate solubility in aqueous buffers—a documented advantage of PEG8 spacers in bioconjugation chemistry . Researchers should prioritize this compound when high labeling stoichiometry is required without compromising protein function or solubility.

Live-Cell CuAAC Labeling with Enhanced Aqueous Solubility

TAMRA-PEG8-Alkyne's PEG8 spacer enhances aqueous solubility relative to shorter-chain analogs, enabling direct dissolution in water-containing buffers without precipitation . This property is critical for live-cell copper-catalyzed azide-alkyne cycloaddition (CuAAC) experiments where high concentrations of organic co-solvents (DMSO, DMF) would compromise cell viability. The terminal alkyne group undergoes CuAAC with azide-functionalized biomolecules under standard conditions, forming stable triazole linkages . The extended PEG8 chain also reduces steric hindrance at the alkyne terminus, potentially improving reaction kinetics in crowded cellular environments—a class-level inference from PEG8 spacer behavior in click chemistry applications .

Fluorescence Microscopy with Mercury-Arc or Ar-Kr Laser Excitation Systems

The TAMRA fluorophore in TAMRA-PEG8-Alkyne exhibits excitation/emission maxima of approximately 553/575 nm with an extinction coefficient of ~92,000 L·mmol⁻¹·cm⁻¹ , optimally matching the 546 nm spectral line of mercury-arc lamps and the 543 nm line of Ar-Kr mixed gas lasers used in conventional fluorescence and confocal microscopy . The fluorescence is pH-insensitive across the range of 4 to 9 and demonstrates excellent photostability , enabling extended imaging sessions without signal decay. This compound is ideally suited for fixed-cell and tissue-section imaging where robust, photostable TAMRA signal is required following bioorthogonal click conjugation to azide-tagged targets.

Bioconjugate Development Requiring Predictable Stoichiometry and Solubility

For researchers developing fluorescent bioconjugates (antibody-drug conjugates, peptide tracers, or nucleic acid probes) where precise molar calculations are essential, TAMRA-PEG8-Alkyne's molecular weight of 819.94 g/mol provides a defined stoichiometric basis for conjugation. The 27.4% higher molecular weight relative to PEG4 analogs alters the mass of fluorophore added per mole of biomolecule and extends the physical reach of the alkyne reactive group from the TAMRA core. This combination of defined molecular weight, enhanced aqueous solubility [1], and extended spacer geometry makes it the preferred choice when conjugating to large biomolecules (antibodies, >150 kDa) or surface-immobilized targets where steric accessibility of the alkyne group is limiting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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